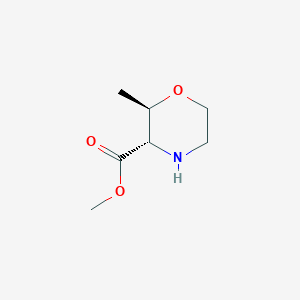

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Description

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a methyl group at the 2-position and a methyl ester moiety at the 3-position, with absolute stereochemistry confirmed as (2R,3S). Morpholine derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural versatility, which allows for modulation of solubility, stability, and biological activity.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (2R,3S)-2-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

SAPOPPYMFUJEBS-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)OC |

Canonical SMILES |

CC1C(NCCO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of an epoxide intermediate, which undergoes ring-opening reactions to form the desired morpholine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or stereochemical similarities with Methyl (2R,3S)-2-methylmorpholine-3-carboxylate:

Key Observations :

- Ring Systems : Morpholine derivatives (target compound and ) exhibit enhanced conformational rigidity compared to pyrrolidine () or oxirane () analogues, influencing their binding affinity in biological systems.

- Substituent Effects : The tert-butyl ester in increases steric bulk and lipophilicity (XLogP3 ~3.5 estimated), whereas the methyl ester in the target compound likely improves solubility.

- Stereochemical Impact : The (2R,3S) configuration is critical for interactions with chiral receptors or enzymes, as seen in pharmaceutical intermediates like (2R,3S)-3-phenylisoserine methyl ester ().

Physicochemical Properties

*XLogP3 values estimated based on structural similarity.

Key Observations :

- The target compound’s methyl ester and morpholine ring likely confer balanced lipophilicity (XLogP3 ~0.5), making it more water-soluble than tert-butyl or phenyl-substituted analogues.

- Epoxide-containing compounds () exhibit higher reactivity due to ring strain, which may limit stability compared to morpholine derivatives.

Biological Activity

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its chiral center, which influences its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its functional properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind selectively to enzymes and receptors. This selective binding modulates their activity, leading to various biochemical effects. The pathways involved may include:

- Enzyme inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Signal transduction modulation : It can influence signaling pathways that are crucial for cellular responses.

Biological Activity

Research indicates that this compound has potential applications in several areas:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals aimed at treating cardiovascular diseases and cancer.

- Biological Research : The compound is utilized in studies focused on enzyme mechanisms and protein-ligand interactions .

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of compounds synthesized from similar morpholine derivatives against SARS-CoV-2. The results indicated that certain derivatives exhibited significant inhibitory activities with IC50 values comparable to established antiviral drugs .

- Enzyme Interaction Studies : Research demonstrated that this compound could effectively cross-link with specific peptides when incubated with the enzyme PapB. This interaction was quantified using mass spectrometry, showcasing the compound's potential in biochemical applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.